Disodium folinate
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Overview
Description
Disodium folinate, also known as leucovorin, is a medication primarily used in cancer treatment and as an antidote to folic acid antagonists. It is an active form of folic acid, specifically a diastereoisomer of 5-formyl tetrahydrofolic acid. This compound plays a critical role in enhancing the efficacy of certain chemotherapy drugs and protecting normal cells from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of disodium folinate involves the exchange of positive ions with a sodium ion-exchange material. The process starts with an alkaline-earth metal salt of folinate as the raw material. This material undergoes ion exchange to obtain this compound. The solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be mild and controllable, making it easy to operate and requiring low equipment conditions. This method is beneficial for industrialized production and ensures the quality of the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: Disodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its therapeutic applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of reducing agents, this compound can be converted into its active form, tetrahydrofolate, which is crucial for DNA synthesis and repair .
Scientific Research Applications
Disodium folinate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer therapy, it is often administered in conjunction with methotrexate to mitigate the drug’s toxic effects on normal, healthy cells. It is also used in combination with the chemotherapy drug 5-fluorouracil to enhance the drug’s cytotoxicity against cancer cells .
Beyond its role in chemotherapy, this compound is used as an antidote to overdoses of folic acid antagonists. It is also employed in various biochemical assays and research studies to investigate folate metabolism and its effects on cellular processes .
Mechanism of Action
At the core of disodium folinate’s mechanism is its relationship with folic acid metabolism. Folic acid, or vitamin B9, is crucial for various bodily functions, including DNA synthesis and repair, cell division, and growth. This compound bypasses the blockade created by certain chemotherapy drugs, such as methotrexate, by directly providing the body with a form of folate that can be readily transformed into tetrahydrofolate and other active derivatives. This allows for the continuation of vital folate-dependent processes in cells .
In cancer therapy, this compound enhances the binding of 5-fluorouracil to the enzyme thymidylate synthase, increasing the drug’s cytotoxicity against cancer cells. This synergistic effect has proven beneficial in treating various types of cancer, including colorectal cancer .
Comparison with Similar Compounds
Disodium folinate is often compared with other folate analogs, such as calcium folinate (calcium leucovorin). Both compounds are used to counteract the toxic effects of folic acid antagonists and enhance the efficacy of chemotherapy drugs. this compound has higher solubility, allowing it to be safely mixed with 5-fluorouracil in a single pump without the risk of precipitation and catheter occlusion .
Other similar compounds include levoleucovorin, which is the enantiomerically active form of folinic acid. Levoleucovorin contains only the pharmacologically active levo-isomer, whereas commercially available leucovorin is a racemic mixture of both dextrorotary and levorotary isomers .
Conclusion
This compound is a versatile compound with significant applications in cancer therapy and scientific research. Its ability to enhance the efficacy of chemotherapy drugs and protect normal cells from damage makes it a valuable tool in medical treatments. Additionally, its unique properties and higher solubility compared to similar compounds highlight its importance in various therapeutic and research settings.
Properties
CAS No. |
163254-40-8 |
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Molecular Formula |
C20H21N7Na2O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChI Key |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levoleucovorin disodium; Disodium levofolinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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